Cas no 1804403-14-2 (2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride)
2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride
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- Inchi: 1S/C10H7ClF6O2S/c1-2-5-3-6(9(12,13)14)8(20(11,18)19)7(4-5)10(15,16)17/h3-4H,2H2,1H3
- InChI Key: NSXFMTGDQUUIMF-UHFFFAOYSA-N
- SMILES: ClS(C1C(C(F)(F)F)=CC(CC)=CC=1C(F)(F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 414
- XLogP3: 4.5
- Topological Polar Surface Area: 42.5
2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002897-1g |
2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride |
1804403-14-2 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride
Introduction to 2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride (CAS No. 1804403-14-2)
2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride, with the CAS number 1804403-14-2, is a highly specialized compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including the presence of trifluoromethyl groups and an ethyl substituent on a benzenesulfonyl chloride scaffold. These characteristics endow it with a range of chemical properties that make it a valuable reagent in various synthetic processes and pharmaceutical applications.
The trifluoromethyl groups in 2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride are known for their strong electron-withdrawing effects, which can significantly influence the reactivity and stability of the molecule. This property is particularly useful in reactions where high electrophilicity is desired, such as in nucleophilic substitution reactions. The ethyl substituent, on the other hand, provides additional steric bulk and can affect the conformational flexibility of the molecule, which can be crucial in designing specific interactions with biological targets.
In recent years, 2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as an intermediate in the synthesis of novel pharmaceutical compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of potent inhibitors for specific enzymes involved in various diseases. The high reactivity and functional versatility of 2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride make it an attractive choice for researchers aiming to design molecules with enhanced pharmacological properties.
Beyond its use as a synthetic intermediate, 2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride has also shown promise in the field of materials science. Its unique electronic properties have been exploited to create advanced materials with tailored functionalities. For example, researchers at a leading materials science institute have utilized this compound to develop new types of polymers with improved thermal stability and mechanical strength. These materials have potential applications in industries ranging from electronics to aerospace.
The safety and handling of 2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride are critical considerations for both laboratory and industrial settings. As with many sulfonyl chlorides, this compound is highly reactive and can release toxic fumes when exposed to moisture or heat. Therefore, it is essential to handle it under inert conditions and with appropriate personal protective equipment (PPE). Additionally, proper storage conditions should be maintained to ensure its stability and prevent degradation.
In conclusion, 2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride (CAS No. 1804403-14-2) is a versatile and valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and chemical properties make it an indispensable tool for researchers and chemists working on innovative projects across these fields. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.
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